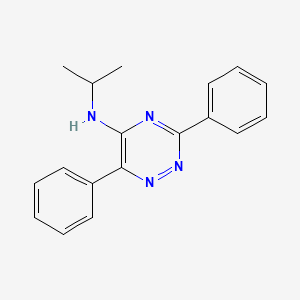

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

CAS No.: 339013-13-7

Cat. No.: VC5519914

Molecular Formula: C18H18N4

Molecular Weight: 290.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339013-13-7 |

|---|---|

| Molecular Formula | C18H18N4 |

| Molecular Weight | 290.37 |

| IUPAC Name | 3,6-diphenyl-N-propan-2-yl-1,2,4-triazin-5-amine |

| Standard InChI | InChI=1S/C18H18N4/c1-13(2)19-18-16(14-9-5-3-6-10-14)21-22-17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,20,22) |

| Standard InChI Key | GEDUHPXHVXGKPO-UHFFFAOYSA-N |

| SMILES | CC(C)NC1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Structural Identification and Basic Properties

Molecular Architecture

N-Isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine belongs to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles with demonstrated utility in medicinal and materials chemistry . The compound’s structure features:

-

Phenyl substituents at positions 3 and 6, contributing aromatic stacking interactions and steric bulk.

-

Isopropylamine at position 5, introducing a secondary amine group with potential for hydrogen bonding and nucleophilic reactivity.

-

A 1,2,4-triazine core, which confers electron-deficient characteristics amenable to cycloaddition and substitution reactions .

Table 1 summarizes key identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 339013-13-7 |

| Molecular Formula | C₁₈H₁₈N₄ |

| Molecular Weight | 290.36 g/mol |

| IUPAC Name | 3,6-Diphenyl-N-(propan-2-yl)-1,2,4-triazin-5-amine |

Spectroscopic Characteristics

While experimental spectral data for this specific compound is unavailable, analogous triazines provide predictive insights:

-

¹H NMR: Phenyl protons typically resonate at δ 7.2–7.6 ppm as multiplet signals . The isopropyl group’s methine proton (CH(CH₃)₂) appears as a septet near δ 3.2–3.5 ppm, with methyl groups as doublets at δ 1.2–1.4 ppm .

-

¹³C NMR: The triazine ring carbons are expected between δ 150–160 ppm, while aromatic carbons range from δ 125–140 ppm .

Synthetic Methodologies

General Approaches to 1,2,4-Triazine Synthesis

The parent 1,2,4-triazine scaffold is commonly constructed via:

-

Cyclization of hydrazones: Diazonium salts coupled with cyanoacetylcyanamide intermediates yield 2-arylhydrazono-2-cyanoacetylcyanamides, which cyclize under thermal or acidic conditions .

-

Condensation reactions: Substituted amidines or thioureas react with α-keto esters or nitriles to form triazine rings .

Rationale for N-Isopropyl-3,6-Diphenyl-1,2,4-Triazin-5-Amine Synthesis

While no explicit protocol exists for this compound, its synthesis likely involves:

-

Introduction of phenyl groups: Electrophilic aromatic substitution or Suzuki-Miyaura coupling could install phenyl rings at positions 3 and 6 .

-

Amine functionalization: Nucleophilic substitution at position 5 using isopropylamine under basic conditions, potentially via intermediates like 5-chloro-3,6-diphenyl-1,2,4-triazine.

Table 2 outlines a hypothetical synthetic route:

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Diazonium salt formation | NaNO₂, HCl, 0–5°C |

| 2 | Coupling with cyanoacetylcyanamide | Aqueous NaOH, 0–5°C |

| 3 | Cyclization to triazine core | Reflux in ethanol-water |

| 4 | Amination with isopropylamine | K₂CO₃, DMF, 80°C |

Physicochemical and Reactivity Profiles

Predicted Physical Properties

-

Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the triazine core’s polarity; limited solubility in water .

-

Melting Point: Estimated 220–250°C based on analogs with similar substituents .

Chemical Reactivity

Key reactive sites include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume